molecular formula C16H24N2O2S B4044769 N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide

N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide

Cat. No.: B4044769
M. Wt: 308.4 g/mol
InChI Key: MFXXQAZKNSRQSK-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide is a useful research compound. Its molecular formula is C16H24N2O2S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-cyclohexyl-N~2~-(2-thienylcarbonyl)valinamide is 308.15584919 g/mol and the complexity rating of the compound is 367. The solubility of this chemical has been described as 4.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclohexyl and Cyclohexane Derivatives in Medicinal Chemistry

Decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides

Studies have shown that compounds structurally related to cyclohexyl derivatives, like valinamide, undergo chemical decomposition under physiological conditions, leading to the formation of various products. This research provides insight into the stability and reactivity of these compounds, which is crucial for developing therapeutic agents (Süli‐Vargha et al., 1988).

Cycloheximide in Protein Synthesis

Cycloheximide, a compound related to cyclohexyl structures, has been used to study protein degradation and synthesis. Its ability to inhibit amino acid incorporation into proteins provides valuable data on protein turnover and synthesis rates, which have implications for understanding cellular functions and diseases (Ward, 1990).

Cyclohexylamine Utilization in Environmental Biotechnology

Characterization of Cyclohexane and Hexane Degradation

Research on Rhodococcus sp. EC1, a bacterium capable of degrading cyclohexane, a compound structurally related to cyclohexyl derivatives, offers insights into bioremediation strategies for recalcitrant hydrocarbons. Understanding the metabolic pathways involved in cyclohexane degradation can inform the development of microbial solutions for environmental clean-up (Lee & Cho, 2008).

Enzymatic Activity and Inhibition

Synthesis and α-D-Glucosidase Inhibitory Activity

N-substituted valiolamine derivatives, structurally related to cyclohexyl compounds, exhibit significant inhibitory activity against α-D-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a strategy for managing diabetes mellitus. The research into N-substituted valiolamine derivatives highlights the potential for developing new oral antidiabetic agents (Horii et al., 1986).

Properties

IUPAC Name

N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-11(2)14(18-15(19)13-9-6-10-21-13)16(20)17-12-7-4-3-5-8-12/h6,9-12,14H,3-5,7-8H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXXQAZKNSRQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329585
Record name N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1008201-91-9
Record name N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide
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N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide
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N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide
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N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide
Reactant of Route 6
N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide

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